N-(2-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide
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Description
N-(2-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C26H26N4O4S2 and its molecular weight is 522.64. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the cyclooxygenase (COX) enzymes . COX enzymes are crucial for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of thromboxane, prostaglandins, and prostacyclin . The compound’s mode of action is similar to that of nonsteroidal anti-inflammatory drugs (NSAIDs), which also work by suppressing the COX enzymes .
Biochemical Pathways
The inhibition of COX enzymes affects the arachidonic acid pathway . This pathway is responsible for the production of pro-inflammatory mediators like prostaglandins and thromboxanes . By inhibiting COX enzymes, the compound reduces the production of these mediators, thereby exerting an anti-inflammatory effect .
Pharmacokinetics
Thiazole derivatives are generally well-absorbed and distributed in the body . They are metabolized by various enzymes and excreted through the kidneys .
Result of Action
The result of the compound’s action is a reduction in inflammation . By inhibiting the COX enzymes and reducing the production of pro-inflammatory mediators, the compound can alleviate symptoms of inflammation . This includes a decrease in pain, swelling, and redness at the site of inflammation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its target . .
Properties
IUPAC Name |
N-[2-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O4S2/c1-18-10-12-19(13-11-18)36(32,33)28-21-7-4-3-6-20(21)25(31)29-14-16-30(17-15-29)26-27-24-22(34-2)8-5-9-23(24)35-26/h3-13,28H,14-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWORBBDLSJVGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N3CCN(CC3)C4=NC5=C(C=CC=C5S4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.